(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane
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Overview
Description
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a fluorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylethynyl derivative with a trimethylsilyl group. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boron reagent and a halogenated phenylethynyl compound under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethynyl oxides, while reduction can produce phenylethynyl hydrides.
Scientific Research Applications
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane: Unique due to the presence of both fluorine and methoxy substituents.
(5-Fluoro-phenylethynyl)-trimethyl-silane: Lacks the methoxy group, which can affect its reactivity and applications.
(2-Methoxy-phenylethynyl)-trimethyl-silane: Lacks the fluorine atom, which can influence its chemical properties.
Uniqueness
The combination of fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and stability. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15FOSi |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
SMYKLLWLZRQNLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C#C[Si](C)(C)C |
Origin of Product |
United States |
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